![molecular formula C19H14ClN3OS B2477403 4-氯-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺 CAS No. 893984-13-9](/img/structure/B2477403.png)
4-氯-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The thiazole ring is a prominent structural feature in a variety of natural products .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide:
Anticancer Activity
This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. The presence of the thiazole ring, which is known for its anticancer properties, contributes to its effectiveness. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .
Antimicrobial Properties
4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide exhibits significant antimicrobial activity. The thiazole and imidazole rings in its structure are known to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi. This makes it a valuable compound in the development of new antibiotics and antifungal agents .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Potential Use in Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in the development of drug delivery systems. It can be modified to improve the solubility, stability, and bioavailability of drugs, enhancing their therapeutic efficacy. This application is crucial in the design of more effective pharmaceutical formulations.
These applications highlight the versatility and potential of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable compound for further study and development.
Thiazoles: having diverse biological activities Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents A brief review of the biological potential of indole derivatives Thiazoles: having diverse biological activities : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents : A brief review of the biological potential of indole derivatives : Thiazoles: having diverse biological activities : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
作用机制
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on its structural similarity to imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, as a CDK inhibitor, it could impact the cell cycle regulation pathway. As a calcium channel blocker, it could affect the calcium signaling pathway. And as a GABA A receptor modulator, it could influence the GABAergic signaling pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a CDK inhibitor, it could halt cell division, potentially leading to anti-cancer effects. If it acts as a calcium channel blocker, it could reduce muscle contraction, potentially leading to antihypertensive effects. If it acts as a GABA A receptor modulator, it could enhance inhibitory neurotransmission, potentially leading to anxiolytic or sedative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Additionally, the compound’s synthesis method, which may involve the use of solvents or catalysts, can also impact its environmental stability .
属性
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUWJTMBQBGGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)
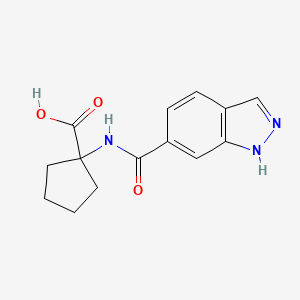
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
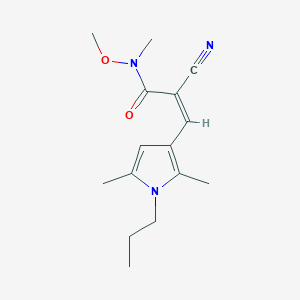
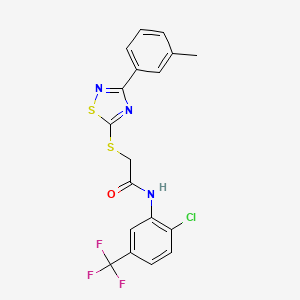
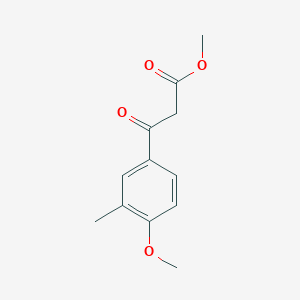
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)

![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)
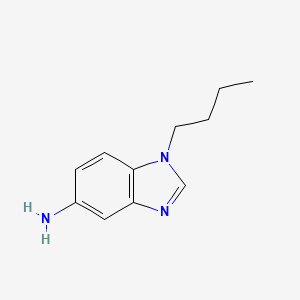
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)